3-Ethynyl-5-fluoropyridin-4-amine
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Overview
Description
3-Ethynyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with an ethynylating agent and a fluorinating reagent under controlled conditions .
Industrial Production Methods
Industrial production of 3-Ethynyl-5-fluoropyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide and potassium fluoride are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) are used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and fused ring systems .
Scientific Research Applications
3-Ethynyl-5-fluoropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl and fluorine groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-5-fluoropyridin-2-amine
- 3-Amino-5-fluoropyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3-Ethynyl-5-fluoropyridin-4-amine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
3-ethynyl-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10) |
InChI Key |
GKQVEVCTMXSLMM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=C1N)F |
Origin of Product |
United States |
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